molecular formula C5H7N3OS B13995898 6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one CAS No. 6623-80-9

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one

Cat. No.: B13995898
CAS No.: 6623-80-9
M. Wt: 157.20 g/mol
InChI Key: NIDNGLFVCJOXBU-UHFFFAOYSA-N
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Description

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methylsulfanyl group at the 5th position, and a keto group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method utilizes the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products after only 5 to 10 minutes of reaction time under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Uracil: Pyrimidine-2,4(1H,3H)-dione.

    Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione.

    5,6-Diaminopyrimidine-2,4(1H,3H)-dione: A precursor in riboflavin biosynthesis.

Uniqueness

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one is unique due to the presence of both an amino group and a methylsulfanyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

6623-80-9

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

6-amino-5-methylsulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)

InChI Key

NIDNGLFVCJOXBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(NC(=O)N=C1)N

Origin of Product

United States

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